molecular formula C20H21N3O2S B6557652 N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-51-4

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557652
CAS No.: 1040676-51-4
M. Wt: 367.5 g/mol
InChI Key: QCVGZDCHZRSKAS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a cell-permeable anilino-thiazole compound that functions as a potent and selective inhibitor of SRC family kinases. Its primary research value lies in its ability to selectively target and inhibit SRC kinase activity , which is a key signaling node in numerous cellular processes. SRC kinase is implicated in critical pathways regulating cell proliferation, differentiation, motility, and survival. Dysregulation of SRC signaling is a well-established feature in the pathogenesis of various cancers, particularly breast cancer, colon cancer, and osteoclast-related disorders . Consequently, this inhibitor is a vital pharmacological tool for elucidating the complex role of SRC in signal transduction networks and for investigating the therapeutic potential of SRC inhibition in preclinical models of cancer and bone disease. Researchers utilize this compound to study SRC-mediated mechanisms of tumor growth, invasion, and metastasis, as well as to explore its effects on the tumor microenvironment. By potently suppressing SRC auto-phosphorylation and its downstream effector functions , this reagent enables the dissection of oncogenic pathways and the validation of SRC as a molecular target in a research setting.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-18-10-6-5-7-15(18)11-12-21-19(24)13-17-14-26-20(23-17)22-16-8-3-2-4-9-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGZDCHZRSKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves the formation of the thiazole ring followed by the attachment of the phenylamino and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Overview:
The compound's thiazole moiety has been linked to significant anticancer properties. Thiazoles are known for their ability to interact with biological targets involved in cancer progression.

Case Studies:

  • Study on Thiazole Derivatives: A variety of thiazole derivatives were synthesized and tested against several cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma). One notable compound exhibited an IC50 value of 23.30 ± 0.35 µM against A549 cells, indicating strong anticancer activity .
  • Mechanism of Action: The presence of the methoxy group on the phenyl ring has been suggested to enhance the selectivity and potency of these compounds against cancer cells .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism
Compound 1A54923.30 ± 0.35Apoptosis induction
Compound 2U25118.4Cell cycle arrest
Compound 3HeLa<30Inhibition of proliferation

Anticonvulsant Properties

Overview:
Research has indicated that thiazole-containing compounds can exhibit anticonvulsant effects, providing a potential avenue for treating epilepsy.

Case Studies:

  • Evaluation of Anticonvulsant Activity: In a study involving thiazole derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in a pentylenetetrazole (PTZ) seizure model, showcasing its anticonvulsant properties .
  • Structure-Activity Relationship (SAR): The SAR analysis revealed that modifications on the thiazole ring significantly affect anticonvulsant activity, suggesting that specific substitutions can enhance efficacy .

Data Table: Anticonvulsant Activity

Compound IDED50 (mg/kg)Toxic Dose (TD50)Protection Index
Compound A18.4170.29.2
Compound B22.52008.9

Antimicrobial Properties

Overview:
The antimicrobial activity of thiazole derivatives has been well-documented, indicating their potential as therapeutic agents against various pathogens.

Case Studies:

  • Antimicrobial Screening: Compounds derived from thiazoles were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. One derivative showed significant inhibition with an MIC of 0.09 µg/mL against Mycobacterium tuberculosis .
  • Mechanism Insights: The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Antimicrobial Activity

Compound IDPathogenMIC (µg/mL)
Compound XMycobacterium tuberculosis0.09
Compound YStaphylococcus aureus<10
Compound ZEscherichia coli<15

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives

  • N-(4-Bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (): Key Differences: Replaces the phenylamino group on the thiazole with a carbamoylamino group and introduces a 4-bromophenyl acetamide side chain. Implications: The bromine atom enhances lipophilicity and may improve membrane permeability, while the carbamoyl group could alter hydrogen-bonding interactions with biological targets.
  • 2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide (): Key Differences: Substitutes the phenylamino group with a 4-methanesulfonylphenylamino moiety. Implications: The sulfonyl group increases polarity and may enhance solubility. Such substituents are common in kinase inhibitors, hinting at possible enzyme-targeted activity .
  • 2-(4-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide (): Key Differences: Incorporates a trifluoromethylphenyl group on the thiazole and a methoxyphenyl-ethyl acetamide chain.

Anti-Cancer Acetamides ()

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) :
    • Key Differences : Replaces the thiazole core with a quinazoline-sulfonyl scaffold.
    • Implications : The quinazoline moiety is associated with tyrosine kinase inhibition (e.g., EGFR), suggesting anti-proliferative mechanisms distinct from thiazole-based compounds .

Pharmacological and Therapeutic Comparisons

Mirabegron ()

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
  • Key Differences: The target compound lacks the hydroxy-phenylethylamino side chain critical for mirabegron’s β3-adrenoceptor agonism.
  • Therapeutic Relevance : Mirabegron’s success in treating overactive bladder syndrome underscores the importance of the thiazole-acetamide core in receptor targeting. The absence of the β3-specific side chain in the target compound may shift its activity toward other targets .

Anti-Cancer Activity ()

  • Activity Profile : Derivatives like compound 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide) show IC50 values <10 µM against HCT-116 and MCF-7 cell lines.
  • Comparison: The target compound’s phenylamino-thiazole structure may engage different pathways (e.g., tubulin inhibition or DNA intercalation) compared to quinazoline-based analogs .

Physicochemical Properties

Compound Molecular Weight LogP* Hydrogen Bond Donors/Acceptors Key Substituents
Target Compound ~397 ~3.5 2/5 2-Methoxyphenyl-ethyl, Phenylamino
Mirabegron 396.51 2.1 3/6 Hydroxy-phenylethylamino
N-(4-Bromophenyl)-... () ~447 ~4.0 3/6 4-Bromophenyl, Carbamoyl
Compound 38 () ~480 ~2.8 3/8 Quinazoline-sulfonyl, Pyrrolidinyl

*Estimated using fragment-based methods.

Research Findings and Implications

  • Structural Optimization : The target compound’s methoxyphenyl-ethyl group may enhance blood-brain barrier penetration compared to more polar analogs (e.g., ).
  • Further in vitro assays (e.g., binding affinity studies) are warranted.
  • Synthetic Feasibility : Routes described in (condensation reactions) and (sulfonamide couplings) could be adapted for scalable synthesis.

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural features:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O1_{1}S
  • Molecular Weight : 367.5 g/mol
  • Functional Groups :
    • Thiazole ring
    • Methoxyphenyl group
    • Acetamide moiety

These structural components suggest a potential for diverse biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Properties

Research indicates that thiazole derivatives often exhibit anticancer activities. The presence of the thiazole ring in this compound may enhance its efficacy against various cancer cell lines. For instance:

  • In vitro Studies : Compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer types. For example, studies on thiazole derivatives have demonstrated IC50_{50} values in the low micromolar range against specific cancer cell lines, indicating significant potency .

Antimicrobial Activity

Compounds containing thiazole rings are also associated with antimicrobial properties. The methoxy group and phenylamino substituent may contribute to enhanced interactions with microbial targets, leading to increased efficacy.

  • Mechanism of Action : The antimicrobial activity is hypothesized to arise from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit protein tyrosine phosphatases (PTP), which play critical roles in cellular signaling pathways related to cancer and diabetes .
  • DNA Interaction : Some thiazole derivatives bind to DNA, disrupting replication processes and leading to cell death .
  • Modulation of Signaling Pathways : The compound may influence pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

StudyFindings
Study 1Identified thiazole derivatives with significant anticancer activity against HCC827 and NCI-H358 cell lines (IC50_{50} values around 6 μM) .
Study 2Demonstrated that compounds with methoxy substitutions showed enhanced antibacterial activity against Gram-positive bacteria.
Study 3Explored the mechanism of action through molecular docking studies, revealing potential binding sites on PTP enzymes .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
  • Clinical Trials : To evaluate the potential of this compound as a novel therapeutic agent in oncology and infectious diseases.

Q & A

Q. What are the common synthetic routes for preparing N-[2-(2-methoxyphenyl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling a thiazole intermediate with a substituted phenethylamine. A representative method includes:

  • Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Acetamide formation via nucleophilic substitution between the thiazole intermediate and 2-(2-methoxyphenyl)ethylamine. Reaction monitoring via TLC (hexane:ethyl acetate) is critical to track progress .
  • Key Conditions : Use of polar aprotic solvents (DMF, DMSO), controlled temperature (room temp to 80°C), and stoichiometric excess of the amine to drive the reaction .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are recommended?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃), thiazole protons (δ 6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding patterns, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar thiazole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity (>95%) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • In Vitro Models :
    • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA-based) to identify molecular targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., efficacy in vitro vs. in vivo)?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using HPLC-MS in rodent plasma. Poor in vivo activity may stem from rapid clearance or insufficient tissue penetration .
  • Dose-Response Studies : Optimize dosing regimens in animal models (e.g., Wistar rats) to account for species-specific differences in drug metabolism .
  • Target Validation : Use CRISPR/Cas9 knockdown or siRNA to confirm target engagement in disease-relevant pathways .

Q. What strategies are effective for improving the compound’s solubility and stability in preclinical studies?

  • Salt Formation : Co-crystallization with citric or tartaric acid enhances aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety for controlled release .
  • Excipient Screening : Test cyclodextrins or liposomal formulations to improve stability in physiological buffers .

Q. How can computational methods guide the optimization of this compound’s structure-activity relationship (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR or COX-2 .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with biological activity .
  • MD Simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to refine binding hypotheses .

Q. What experimental approaches address discrepancies in reported synthetic yields for similar acetamide-thiazole derivatives?

  • Reaction Kinetic Studies : Use in situ FTIR or Raman spectroscopy to identify rate-limiting steps and intermediates .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C, CuI) for coupling steps to reduce side reactions .
  • Purification Optimization : Compare column chromatography (silica gel) vs. preparative HPLC for isolating high-purity product .

Q. How should researchers design toxicity studies to evaluate this compound’s safety profile?

  • Acute Toxicity : OECD Guideline 423: Administer single doses (5–2000 mg/kg) to rodents, monitoring for 14 days for mortality or organ damage .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow cells .
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology to predict arrhythmia risk .

Methodological Notes

  • Contradictory Data : Conflicting biological results may arise from assay conditions (e.g., serum concentration in cell culture) or compound batch variability. Always validate purity via HPLC before testing .
  • Advanced Analytics : For degradation studies, use accelerated stability testing (40°C/75% RH) coupled with LC-MS to identify decomposition products .

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